molecular formula C10H13ClFN B2436268 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1269152-30-8

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B2436268
CAS RN: 1269152-30-8
M. Wt: 201.67
InChI Key: UQXHWTJYRWLJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1807940-50-6 . It has a molecular weight of 201.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H/t8-,10-; . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.

It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in [4 + 2]-annulations with aminocyclobutanes and aldehydes to produce tetrahydropyranyl amines, a process catalyzed by scandium triflate or iron trichloride. This method offers a pathway to synthesize six-membered ring nucleoside analogues (Perrotta et al., 2015).
  • A series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, which serve as potent antagonists of VLA-4, were synthesized using a phenylalanine-derived primary amine (Brand, de Candole, & Brown, 2003).

Applications in Medicinal Chemistry

  • The compound has been utilized in the synthesis and characterization of novel 'research chemicals' like 3,5-AB-CHMFUPPYCA. This demonstrates the compound's relevance in the development and identification of new psychoactive substances (McLaughlin et al., 2016).
  • It played a role in the discovery of long-acting IDO1 inhibitors, demonstrating its potential in oncology. The incorporation of an oxetane and fluorophenyl group significantly improved the potency of these inhibitors (Li et al., 2022).

Synthesis of Biologically Active Compounds

  • The compound was involved in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which are crucial substructures in biologically active compounds (Feng et al., 2019).
  • Its derivatives have shown significant antibacterial and antioxidant activity, indicating its potential in developing new antimicrobial agents (Arutyunyan et al., 2012).

Antiviral Applications

  • Tricyclic compounds with this amine moiety have demonstrated potent anti-influenza A virus activity, underlining its relevance in antiviral drug development (Oka et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHWTJYRWLJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807940-50-6, 1269152-30-8
Record name 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.